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Compound of Interest

Compound Name: 3-Ethyl-2,3-dimethylpentane

Cat. No.: B092108

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 3-
Ethyl-2,3-dimethylpentane (CAS RN: 16747-33-4), a branched alkane with the molecular
formula CoHz0.[1][2] This document is intended to serve as a valuable resource for
professionals in research, science, and drug development who require accurate
thermodynamic data for this compound.

Core Thermodynamic Data

Precise, critically evaluated thermodynamic data for 3-Ethyl-2,3-dimethylpentane is primarily
available through the NIST/TRC Web Thermo Tables (WTT), a subscription-based service
provided by the National Institute of Standards and Technology.[1][3] While direct access to the
complete dataset is restricted, this guide summarizes the types of available data and their
corresponding temperature ranges, providing a roadmap for researchers to acquire the
necessary information.

Table 1: Summary of Available Thermodynamic and Thermophysical Property Data for 3-Ethyl-
2,3-dimethylpentane from NIST/TRC Web Thermo Tables[3][4]
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Property State Temperature Range (K)
Entropy Ideal Gas 200 - 1500
Enthalpy Ideal Gas 200 - 1500
Entropy Liquid 250 - 590
Enthalpy Liquid 173.72 - 577.22
Density Liquid 180 - 606
Density Gas 486.406 - 606
Viscosity Liquid 270 - 600
Viscosity Gas 420 - 900
Thermal Conductivity Liquid 200 - 540
Thermal Conductivity Gas 420 - 900
Heat Capacity at Saturation
Pressure Liquid Not specified
Enthalpy of Vaporization or o o
Liquid to Gas Not specified

Sublimation

Experimental and Computational Methodologies

The determination of thermodynamic properties for alkanes like 3-Ethyl-2,3-dimethylpentane
relies on a combination of experimental techniques and computational methods.

Experimental Protocols

1. Calorimetry: Calorimetry is a primary experimental technique for measuring heat changes
associated with chemical reactions or physical transitions, providing data for enthalpy of
formation, heat capacity, and enthalpy of phase transitions.[5][6]

» Static Bomb Combustion Calorimetry: This method is used to determine the enthalpy of
combustion. A sample is ignited in a high-pressure oxygen environment within a constant-
volume vessel (a "bomb"). The heat released by the combustion reaction is absorbed by the
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surrounding water bath, and the temperature change is measured to calculate the enthalpy
of combustion. From this, the standard enthalpy of formation can be derived.

o Adiabatic Scanning Calorimetry (ASC): ASC is employed to measure heat capacity and
enthalpies of phase transitions.[7] In this technique, the temperature of the sample is
changed in a controlled manner, and the heat required to produce this change is measured.
The use of a Peltier-element-based adiabatic scanning calorimeter (pASC) allows for high-
resolution enthalpy data.[7]

2. Vapor Pressure Measurement: The Knudsen effusion method can be used to determine the
vapor pressure of a substance.[5] This involves measuring the rate of effusion of a vapor
through a small orifice in a cell at a given temperature. The vapor pressure is then related to
the rate of mass loss.

3. Gas Chromatography: Correlation-gas chromatography is a technique used to determine
vaporization enthalpies.[8] The retention time of the compound on a gas chromatography
column is measured at different temperatures. A linear relationship between the logarithm of
the retention time and the reciprocal of the absolute temperature can be used to determine the
enthalpy of vaporization.

Computational and Theoretical Methods

1. Statistical Mechanics: Statistical thermodynamics provides a bridge between the microscopic
properties of molecules and the macroscopic thermodynamic properties of a substance.[9] By
considering the various energy states of the molecules (translational, rotational, vibrational, and
electronic), thermodynamic properties such as entropy, heat capacity, and Gibbs free energy
can be calculated. This approach requires knowledge of the molecular structure and vibrational
frequencies, which can be obtained from spectroscopic measurements or quantum chemical

calculations.

2. Group Additivity Methods: Group additivity methods, such as the one developed by Benson,
are used to estimate thermodynamic properties.[10] These methods are based on the principle
that the thermodynamic properties of a molecule can be approximated by the sum of the
contributions of its constituent functional groups. This approach is particularly useful for
estimating properties of compounds for which experimental data is unavailable.[10]
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Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination and
computational calculation of the thermodynamic properties of an alkane like 3-Ethyl-2,3-
dimethylpentane.
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A generalized workflow for determining thermodynamic properties.

As a simple alkane, 3-Ethyl-2,3-dimethylpentane is not typically involved in biological
signaling pathways. Therefore, a diagram illustrating such a pathway is not applicable. The
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provided workflow diagram offers a logical representation of the processes involved in
generating the thermodynamic data discussed in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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